N-Sulfonylpiperidine Core Achieves VEGFR-2 IC50 Comparable to Clinical-Stage Kinase Inhibitors
The N-sulfonylpiperidine chemotype present in the target compound has been demonstrated to potently inhibit VEGFR-2. In a side-by-side enzymatic assay, the most active analog (compound 8) displayed an IC50 of 0.0554 µM, a value that falls within 1.3-fold of the approved multi-kinase inhibitor sorafenib (IC50 = 0.0416 µM) [1]. Although the exact 4-fluorophenylsulfonyl substitution was not the most potent in that series, the data establish that the N-sulfonylpiperidine scaffold is intrinsically capable of sub-100 nM VEGFR-2 engagement.
| Evidence Dimension | VEGFR-2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Compound 8 (N-sulfonylpiperidine analog): IC50 = 0.0554 µM |
| Comparator Or Baseline | Sorafenib: IC50 = 0.0416 µM |
| Quantified Difference | 1.3-fold higher IC50 vs sorafenib; within the same order of magnitude |
| Conditions | In vitro VEGFR-2 kinase inhibition assay, recombinant enzyme, ATP at Km concentration |
Why This Matters
Confirms that the N-sulfonylpiperidine core competes within the ATP-binding site of VEGFR-2 at concentrations relevant for lead optimization, reducing the risk of scaffold-hopping failure in oncology programs.
- [1] Walid E. Elgammal, Ahmed H. Halawa, Ibrahim H. Eissa, Hazem Elkady, Ahmed M. Metwaly, Saber M. Hassan, Ahmed M. El-Agrody. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorg. Chem. 2024, 145, 107157. View Source
